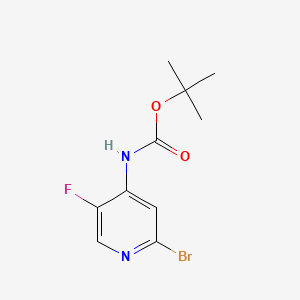

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAOPDGTOQVOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148138 | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-93-0 | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate (CAS No. 1374651-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a halogenated and protected aminopyridine derivative. This compound serves as a key building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile intermediate in the development of novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance as a research chemical.

Chemical Properties and Data

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1374651-93-0[1] |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 291.12 g/mol |

| IUPAC Name | tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate |

| Canonical SMILES | C1=C(C(=C(N=C1Br)F)NC(=O)OC(C)(C)C) |

| Physical State | Solid (predicted) |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

References

In-Depth Technical Guide: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a halogenated pyridinylcarbamate derivative of interest in synthetic and medicinal chemistry. This document details its molecular properties, a representative synthetic protocol, and a conceptual workflow for its preparation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for experimental design, reaction monitoring, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 291.12 g/mol |

| CAS Number | 1374651-93-0 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(F)C=C(Br)N=C1 |

| InChI Key | Not readily available |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthetic Protocol: Curtius Rearrangement Approach

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromo-5-fluoroisonicotinic acid. A key transformation in this pathway is the Curtius rearrangement, which converts an acyl azide into an isocyanate, subsequently trapped by tert-butanol to form the desired carbamate.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-5-fluoroisonicotinoyl chloride

-

To a solution of 2-bromo-5-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-fluoroisonicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of 2-bromo-5-fluoroisonicotinoyl azide

-

Dissolve the crude 2-bromo-5-fluoroisonicotinoyl chloride from the previous step in anhydrous acetone (10 mL/mmol).

-

Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC or infrared spectroscopy (disappearance of the acyl chloride peak and appearance of the acyl azide peak at ~2140 cm⁻¹).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to afford the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and friction.

Step 3: Synthesis of this compound

-

Dissolve the crude 2-bromo-5-fluoroisonicotinoyl azide in anhydrous toluene (15 mL/mmol).

-

Heat the solution to 80-90 °C to initiate the Curtius rearrangement. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

After the initial gas evolution subsides (approximately 30-60 minutes), add anhydrous tert-butanol (2.0 eq) to the reaction mixture.

-

Continue heating the reaction at 80-90 °C for an additional 2-4 hours, or until the isocyanate intermediate is fully consumed (monitored by IR spectroscopy).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

As of the latest review, specific biological activities or signaling pathway involvements for this compound have not been extensively reported in peer-reviewed literature. However, the structural motifs present in this molecule are of significant interest in drug discovery.

Halogenated pyridines are common scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties. The carbamate functional group is a known pharmacophore and is present in numerous approved drugs, where it can act as a hydrogen bond donor/acceptor or as a cleavable protecting group.

Given its structure, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in areas such as:

-

Kinase Inhibitors: The pyridine core is a frequent component of ATP-competitive kinase inhibitors.

-

Agrochemicals: Halogenated aromatic compounds often exhibit pesticidal or herbicidal properties.

-

Material Science: The specific electronic properties conferred by the bromo and fluoro substituents may be of interest in the development of novel organic materials.

Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound and its derivatives.

Synthesis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis route for tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key building block in pharmaceutical research and development. The synthesis involves the initial bromination of a commercially available aminopyridine derivative followed by the protection of the resulting amino group using a tert-butyloxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility in a laboratory setting.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of 2-amino-5-fluoropyridine to yield the intermediate, 2-bromo-5-fluoropyridin-4-amine. The second step is the protection of the amino group of this intermediate with di-tert-butyl dicarbonate (Boc₂O) to afford the final product.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluoropyridin-4-amine

This procedure outlines the bromination of 2-amino-5-fluoropyridine using N-bromosuccinimide (NBS) as the brominating agent. The amino group in the starting material directs the electrophilic substitution to the ortho and para positions. Due to the presence of the fluorine atom at the 5-position, the bromination is expected to occur at the 4-position.

Materials and Reagents:

| Reagent/Material | Grade | Example Supplier |

| 2-Amino-5-fluoropyridine | ≥98% | Sigma-Aldrich, Combi-Blocks |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Laboratory Grade | Fisher Scientific |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain 2-bromo-5-fluoropyridin-4-amine.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Reaction Time | 12-16 hours |

| Purity (post-purification) | >97% |

Step 2: Synthesis of this compound (Boc Protection)

This step involves the protection of the amino group of 2-bromo-5-fluoropyridin-4-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials and Reagents:

| Reagent/Material | Grade | Example Supplier |

| 2-Bromo-5-fluoropyridin-4-amine | ≥97% | (Synthesized in Step 1) |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated Ammonium Chloride Solution | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |

Procedure:

-

To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous tetrahydrofuran, add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.[1]

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 4-6 hours |

| Purity (post-purification) | >98% |

III. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for both synthesis steps.

Caption: Detailed experimental workflow for the two-step synthesis.

IV. Conclusion

This technical guide provides a comprehensive and detailed methodology for the synthesis of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided quantitative data and visual workflows are intended to facilitate a smooth and efficient execution of the synthesis in a laboratory setting. It is recommended that all procedures be carried out by trained personnel in a well-ventilated chemical fume hood, adhering to all standard laboratory safety practices.

References

In-depth Technical Guide: Solubility Profile of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a compound of interest in medicinal chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative and qualitative solubility data for this specific molecule. Consequently, this document provides a framework for researchers to determine its solubility through established experimental protocols. It includes a list of recommended solvents for initial screening, detailed methodologies for quantitative solubility determination, and illustrative diagrams of a general experimental workflow and a hypothetical signaling pathway where this compound might be implicated.

Introduction

This compound is a halogenated and Boc-protected aminopyridine derivative. Such compounds are frequently utilized as intermediates in the synthesis of more complex molecules, including pharmacologically active agents. Understanding the solubility of this compound in various solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening processes.

Predicted Solubility and Recommended Solvents for Screening

Based on its chemical structure, which contains both polar (carbamate, pyridine nitrogen, fluorine) and non-polar (tert-butyl group, brominated aromatic ring) moieties, it is anticipated that this compound will exhibit a range of solubilities in common organic solvents. While likely poorly soluble in water, it is expected to be soluble in moderately polar to polar aprotic solvents.

For initial solubility screening, the following common laboratory solvents are recommended. Researchers should start with small quantities of the compound and solvent to establish a qualitative assessment before proceeding to quantitative analysis.

| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |

| Water | Protic | 10.2 | 100 | Establishes aqueous solubility, important for biological assays. |

| Methanol | Protic | 6.6 | 65 | Polar protic solvent, often a good starting point. |

| Ethanol | Protic | 5.2 | 78 | Common polar protic solvent used in recrystallization. |

| Isopropanol | Protic | 4.3 | 82 | Less polar alcohol, can offer different solubility profile. |

| Acetonitrile | Aprotic | 6.2 | 82 | Polar aprotic solvent, widely used in chromatography. |

| Acetone | Aprotic | 5.4 | 56 | Common polar aprotic solvent for dissolving a wide range of compounds. |

| Ethyl Acetate | Aprotic | 4.3 | 77 | Moderately polar solvent, often used for extraction and chromatography. |

| Dichloromethane (DCM) | Aprotic | 3.4 | 40 | Good solvent for many organic compounds, used in synthesis. |

| Tetrahydrofuran (THF) | Aprotic | 4.2 | 66 | Aprotic ether, can dissolve a variety of compounds. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | 189 | Highly polar aprotic solvent, known for dissolving poorly soluble compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | 153 | Polar aprotic solvent, similar to DMSO in its dissolving power. |

| Toluene | Non-polar | 2.4 | 111 | Non-polar aromatic solvent. |

| Hexanes | Non-polar | 0.0 | ~69 | Very non-polar solvent, for assessing solubility in hydrocarbons. |

Experimental Protocols for Quantitative Solubility Determination

The following are standardized and widely accepted methods for the quantitative determination of solubility.

Gravimetric Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker or agitator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization. Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed, dry container.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).

-

Mass Determination: Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum. It is a sensitive and high-throughput technique.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the desired concentration range (obeying the Beer-Lambert law).

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: After equilibration, filter the supernatant. Accurately dilute a known volume of the filtered supernatant with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound.

Caption: General experimental workflow for solubility determination.

Hypothetical Signaling Pathway Involvement

Many pyridine-containing compounds are investigated as kinase inhibitors in drug discovery. The following diagram illustrates a hypothetical scenario where a compound like this compound could act as an inhibitor in a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. By employing the recommended solvents for screening and following the detailed experimental protocols, scientists and drug development professionals can generate reliable solubility data. This information will be invaluable for optimizing synthetic routes, developing purification strategies, and advancing the use of this compound in further research and development activities. The provided diagrams offer a visual representation of a logical workflow for solubility determination and a conceptual framework for its potential application in a biological context.

In-depth Technical Guide: Spectroscopic and Synthetic Insights into tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a validated synthetic protocol for tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in the development of various pharmaceutical agents. The information presented is curated for researchers and professionals engaged in medicinal chemistry and drug discovery.

Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative NMR data.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.25 | s | - | 1H | Pyridine H-3 |

| 8.12 | s | - | 1H | Pyridine H-6 |

| 1.53 | s | - | 9H | tert-butyl |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Carbonyl (C=O) |

| 149.9 (d, J=255.0 Hz) | Pyridine C-5 |

| 144.1 | Pyridine C-4 |

| 141.0 | Pyridine C-6 |

| 121.2 | Pyridine C-2 |

| 115.8 (d, J=22.5 Hz) | Pyridine C-3 |

| 82.3 | tert-butyl (quaternary C) |

| 28.1 | tert-butyl (CH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocol: Synthesis of this compound

The following protocol details the synthetic procedure for obtaining this compound from 2-bromo-5-fluoropyridin-4-amine.

Materials:

-

2-bromo-5-fluoropyridin-4-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in acetonitrile, di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Logical Workflow of Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Synthetic and analytical workflow for this compound.

Safeguarding Stability: A Technical Guide to the Storage of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in pharmaceutical research and development. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of experimental outcomes. This document outlines recommended storage parameters, potential degradation pathways, and handling protocols to maintain its stability.

Core Storage Recommendations

The stability of this compound is influenced by temperature, moisture, and atmospheric conditions. Based on data from analogous compounds, the following conditions are recommended for optimal long-term storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration is advised to minimize the rate of potential degradation reactions. Data from similar brominated pyridine and carbamate derivatives consistently point to refrigerated storage for maintaining long-term stability. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric components, storage under an inert atmosphere is recommended. |

| Moisture | Dry/Desiccated Environment | The carbamate linkage is susceptible to hydrolysis. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment. |

| Light | Amber vial or dark location | While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent any potential photochemical degradation. |

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 307.12 g/mol |

| Appearance | Solid (Specific color not detailed in available literature) |

| CAS Number | 1374651-93-0 |

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, based on the chemical structure, two primary degradation pathways can be anticipated:

-

Hydrolysis: The carbamate functional group is susceptible to both acid- and base-catalyzed hydrolysis. This would lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 2-bromo-5-fluoropyridin-4-amine, tert-butanol, and carbon dioxide.

-

Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule. The presence of bromine and fluorine substituents may influence the thermal stability profile.

Experimental Protocols: Stability Assessment

For researchers wishing to conduct their own stability studies, a general experimental workflow for assessing the stability of carbamate compounds is provided below. This protocol is adapted from established methods for similar molecules.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Temperature and humidity controlled chambers

-

pH meter

Procedure:

-

Initial Analysis:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Perform an initial HPLC analysis to determine the purity and retention time of the intact compound. This will serve as the time-zero reference.

-

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the solid compound at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C).

-

Hydrolytic Stress: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Store these solutions at room temperature and an elevated temperature.

-

Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., ICH Q1B compliant photostability chamber).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 24, 48, 72 hours; 1, 2, 4 weeks), withdraw samples from each stress condition.

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Quantify the amount of the parent compound remaining in each sample.

-

Identify and quantify any major degradation products.

-

Calculate the degradation rate under each condition.

-

Handling and Safety Precautions

Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

By following these storage and handling guidelines, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and accurate scientific outcomes.

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. Due to the absence of direct experimental data in the reviewed literature, the spectroscopic information presented herein is based on the analysis of structurally related compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including tert-butyl phenylcarbamate and 2-bromo-5-fluoropyridine.[1][2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C(CH₃)₃ | 1.50 - 1.60 | s | - |

| NH | 7.50 - 8.50 | br s | - |

| Pyridine H-3 | 8.10 - 8.30 | d | ~4-5 (³JH-F) |

| Pyridine H-6 | 8.30 - 8.50 | s | - |

Predicted solvent: CDCl₃ or DMSO-d₆. The NH proton chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~82 |

| Pyridine C-2 | ~140 (d, ²JC-F ≈ 15-25 Hz) |

| Pyridine C-3 | ~148 (d, ¹JC-F ≈ 240-260 Hz) |

| Pyridine C-4 | ~135 |

| Pyridine C-5 | ~115 (d, ²JC-F ≈ 20-30 Hz) |

| Pyridine C-6 | ~145 |

| C=O | ~152 |

Predicted solvent: CDCl₃ or DMSO-d₆. The assignments for the pyridine carbons are estimates and could be interchangeable.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (sp³) | Stretching | 2950 - 3000 |

| C=O (carbamate) | Stretching | 1700 - 1730 |

| C=N, C=C (aromatic) | Stretching | 1550 - 1600 |

| C-F | Stretching | 1200 - 1250 |

| C-Br | Stretching | 500 - 650 |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 292/294 | Molecular ion peak with bromine isotope pattern |

| [M - C₄H₈]⁺ | 236/238 | Loss of isobutylene |

| [M - C₄H₉O₂]⁺ | 191/193 | Loss of the Boc group |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Experimental Protocols

While a specific protocol for the synthesis of this compound has not been found in the literature, a general and plausible method can be proposed based on established procedures for the N-Boc protection of aminopyridines.[4][5][6][7][8]

Proposed Synthesis of this compound

This protocol outlines the reaction of 2-bromo-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O) to form the desired carbamate.

Materials:

-

2-bromo-5-fluoropyridin-4-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous DCM or THF.

-

To this solution, add triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using NMR, IR, and mass spectrometry.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Purity Analysis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), along with a discussion on potential impurity profiling.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the quantitative determination of the purity of this compound and for the detection and quantification of related impurities. A reverse-phase HPLC method is generally suitable for this compound.

Table 1: HPLC Method Parameters and Purity Data

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in Acetonitrile |

| Retention Time | ~15.2 min |

| Purity (Area %) | >99.5% |

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject 10 µL of the sample solution and run the analysis using the gradient profile specified in Table 1.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample. Identify and quantify any impurity peaks relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR should be performed.

Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.10 | d, J = 2.8 Hz | Pyridine-H |

| ~7.95 | d, J = 6.0 Hz | Pyridine-H | |

| ~6.80 | br s | NH | |

| ~1.55 | s | C(CH₃)₃ | |

| ¹³C NMR | ~152.0 | s | C=O |

| ~148.0 (d) | d, J ≈ 250 Hz | C-F | |

| ~145.0 (d) | d, J ≈ 15 Hz | C-NH | |

| ~140.0 (d) | d, J ≈ 5 Hz | C-H | |

| ~120.0 (d) | d, J ≈ 20 Hz | C-H | |

| ~110.0 (d) | d, J ≈ 4 Hz | C-Br | |

| ~82.0 | s | C(CH₃)₃ | |

| ~28.5 | s | C(CH₃)₃ |

Note: The chemical shifts and coupling constants (J) are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Compare the observed chemical shifts and coupling patterns with the expected values to confirm the structure and assess for any impurities.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS, is a powerful method for confirming the molecular weight of the target compound and for identifying trace-level impurities.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Ion | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 321.0347 | ~321.03 |

| ESI+ | [M+Na]⁺ | 343.0166 | ~343.02 |

| ESI- | [M-H]⁻ | 319.0191 | ~319.02 |

Experimental Protocol: LC-MS Analysis

-

LC Method: Use the HPLC method described in Table 1.

-

MS Detector Settings:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Analysis: Inject the sample into the LC-MS system.

-

Data Analysis: Extract the mass spectrum corresponding to the main HPLC peak. Confirm that the observed mass-to-charge ratios match the expected values for the protonated and/or sodiated adducts of the target molecule. Analyze the mass spectra of any impurity peaks to aid in their identification.

Impurity Profiling

Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 2-bromo-5-fluoro-4-aminopyridine.

-

By-products: Di-tert-butylated products or isomers formed during the synthesis.

-

Degradation Products: Hydrolysis of the carbamate to the free amine or loss of the tert-butyl group.

A thorough impurity profiling study would involve the use of a combination of the analytical techniques described above to detect, identify, and quantify any potential impurities.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

The target substrate, this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[2][3] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.[3]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3][4]

Recommended Reaction Conditions

Based on established protocols for the Suzuki-Miyaura coupling of related 2-bromopyridine derivatives, the following conditions are recommended as a starting point for the reaction of this compound with various aryl- or heteroarylboronic acids. Optimization may be required for specific substrates.

Table 1: Optimized Reaction Parameters for Suzuki Cross-Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice can significantly impact yield. Pre-formed catalysts can improve reproducibility.[5] |

| Ligand | Buchwald ligands (SPhos, XPhos), PPh₃, PCy₃ | Bulky, electron-rich phosphine ligands can mitigate catalyst deactivation by the pyridine nitrogen.[2][5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for challenging couplings.[1][5] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Anhydrous and degassed solvents should be used to prevent side reactions like protodeboronation.[2][3] |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Using a slight excess of the boronic acid can drive the reaction to completion. |

| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[3][6] |

| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free environment is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[5] |

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3][5]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.[7][8]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[7]

-

Add the 1,4-dioxane and water solvent mixture. The reaction concentration should be approximately 0.1 - 0.5 M.[7]

-

Seal the vial with a cap and place it in the microwave reactor.[7]

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7]

-

After the reaction is complete, allow the vial to cool to room temperature.[7]

-

Follow the work-up and purification steps outlined in the general protocol.[7]

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of novel substituted pyridine derivatives. The protocols provided are adapted from established methods for structurally similar substrates and are intended as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other bromopyridine derivatives.[1][2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or isopropanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of similar bromopyridine substrates. These should serve as a starting point for optimization.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 8-16 | 80-95 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6-12 | 70-85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are important intermediates in organic synthesis.[3][4]

General Reaction Scheme

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol is based on general procedures for the Sonogashira coupling of aminobromopyridines.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous and degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions

The following table provides typical conditions for Sonogashira couplings of similar bromopyridine substrates.[3]

| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-8 | 85-95 |

| 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | DIPEA | THF | 60 | 6-12 | 70-85 |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 100 | 3-6 | 80-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[5][6]

General Reaction Scheme

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[5][7][8]

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (1-10 mol%)

-

Base (e.g., NaOtBu, KOtBu, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed tube

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add this compound, the amine, and the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions

The following table outlines typical conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.[5][6]

| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 100 | 12-24 | 80-95 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 8-16 | 75-90 |

| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 90 | 16-24 | 70-85 |

Experimental Workflows

General Cross-Coupling Workflow

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all standard safety procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

Application Notes and Protocols: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its strategic placement of a bromo group, a fluoro substituent, and a Boc-protected amine allows for sequential and site-selective modifications, making it a valuable intermediate in the construction of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the final compounds. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery.

Physicochemical Properties

| Property | Value |

| CAS Number | 1374651-93-0 |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 291.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

Applications in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of various kinase inhibitors. The 2-bromopyridine moiety is a common scaffold for targeting the ATP-binding site of kinases.

Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation. Inhibitors of RIPK1 are being investigated for the treatment of various inflammatory diseases. This compound serves as a crucial starting material for a class of potent and selective RIPK1 inhibitors.

A notable example is the development of novel RIPK1 inhibitors based on the GSK2656157 scaffold. In this context, the bromine atom of the title compound is displaced via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups. The Boc-protecting group is subsequently removed to allow for further functionalization of the amino group.

| Compound | RIPK1 IC₅₀ (µM) | PERK IC₅₀ (µM) | Selectivity (PERK/RIPK1) |

| UAMC-3861 | 0.02 | >10 | >500 |

Data extracted from a study on novel potent and selective necroptosis inhibitors.[1]

Synthesis of Other Kinase Inhibitors

The versatility of the 2-bromo-5-fluoropyridin-4-amine scaffold, from which the title compound is derived, makes it a valuable precursor for a wide range of kinase inhibitors targeting various kinases involved in oncology and other diseases. The strategic positioning of the functional groups allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is inferred from standard organic synthesis procedures for Boc protection of aminopyridines.

Reaction Scheme:

Materials:

-

2-Bromo-5-fluoropyridin-4-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Expected Yield: 85-95%

Protocol 2: Suzuki Coupling of this compound

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Expected Yield: 60-80%

Protocol 3: Buchwald-Hartwig Amination of this compound

Reaction Scheme:

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to a dry reaction vessel.

-

Add the anhydrous solvent and stir for 10 minutes.

-

Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Seal the reaction vessel and heat to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 50-75%

Visualizations

Synthetic Workflow

Caption: Synthetic utility of the title compound.

RIPK1 Signaling Pathway Inhibition

Caption: Inhibition of RIPK1-mediated signaling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

Introduction

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides an overview of potential palladium-catalyzed reactions and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The reactivity of the C-Br bond in this substrate is influenced by the electron-withdrawing fluorine atom and the bulky tert-butoxycarbonyl (Boc) protecting group. These factors may necessitate careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

General Reaction Scheme

Caption: Suzuki-Miyaura Coupling Scheme.

Representative Quantitative Data for Suzuki Coupling of Bromo-Heterocycles

The following table summarizes typical conditions and yields for the Suzuki coupling of various bromo-heterocycles with arylboronic acids, which can serve as a guide for optimizing reactions with the target compound.[2][3]

| Entry | Bromo-Heterocycle | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | Good |

| 2 | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-120 | High |

| 3 | 2,4-Dibromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85-95 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask, then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4][5]

General Reaction Scheme

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, valued for its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate to yield 2-bromo-5-fluoropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Chemical Reaction

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and isobutylene.

Caption: General scheme for the deprotection of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). These serve as a starting point for the optimization of the deprotection of this compound.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)

| Parameter | Condition | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | [2][3] |

| Solvent | Dichloromethane (DCM) | [2][3] |

| TFA Concentration | 20-50% (v/v) in DCM | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 30 minutes - 4 hours | [2] |

| Typical Yield | >90% (for similar substrates) | [3] |

Table 2: Deprotection using Hydrochloric Acid (HCl)

| Parameter | Condition | Reference |

| Reagent | 4M HCl in 1,4-Dioxane | [4][5] |

| Solvent | 1,4-Dioxane | [4][5] |

| Temperature | Room Temperature | [4][5] |

| Reaction Time | 30 minutes - 2 hours | [4][5] |

| Typical Yield | >95% (for similar substrates) | [4] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard procedure for the removal of the Boc protecting group using a solution of TFA in DCM.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[3]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[3]

-

For complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).

-

Work-up: a. Dissolve the residue in ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude 2-bromo-5-fluoropyridin-4-amine. e. Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous (if dilution is required)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

-

Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

Work-up: a. Dissolve the resulting hydrochloride salt in water and neutralize with a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo to yield the free amine. d. Purify as needed.

Caption: Workflow for HCl-mediated Boc deprotection.

Safety Precautions

-

Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The deprotection reaction generates isobutylene and carbon dioxide gas; ensure the reaction vessel is not sealed.[6]

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care in a well-ventilated area.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture. For the TFA deprotection, using neat TFA is also an option for stubborn substrates.[7]

-